Chrysosporazine B is a natural compound classified within the family of piperazine alkaloids, specifically identified from the fungus Chrysosporium sp. CMB-F214. This compound has garnered attention due to its notable biological activities, particularly as an inhibitor of P-glycoprotein, which plays a critical role in drug transport and resistance mechanisms in cancer cells. Chrysosporazine B is part of a broader class of compounds known as chrysosporazines, which include several related structures with varying biological properties.
Chrysosporazine B was isolated from the gastrointestinal tract of marine fish, specifically through the cultivation of the fungus Chrysosporium sp. CMB-F214. This fungal strain is notable for its ability to produce various bioactive metabolites under specific growth conditions. The classification of chrysosporazine B falls under the category of piperazines, which are characterized by their two nitrogen atoms in a six-membered ring structure.
The synthesis of chrysosporazine B has been explored through both natural extraction methods and synthetic routes. The natural extraction involves cultivating Chrysosporium sp. CMB-F214 under optimized conditions that enhance the yield of chrysosporazine B along with other related compounds. A precursor-directed biosynthesis approach has been employed, where sodium nicotinate supplementation significantly increased the production of chrysosporazine B and its analogs.
In laboratory settings, total synthesis has also been achieved, involving multiple steps that typically encompass cyclization reactions and functional group modifications to construct the piperazine framework characteristic of this compound.
The molecular formula for chrysosporazine B is . The compound features a complex structure that includes a piperazine ring and various functional groups that contribute to its biological activity. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) have been utilized to elucidate the structure, confirming the presence of specific functional moieties.
Chrysosporazine B participates in various chemical reactions typical for piperazine derivatives. These reactions can include:
The reactivity profile is essential for understanding how modifications can enhance or alter its biological activity.
The mechanism by which chrysosporazine B exerts its biological effects primarily involves inhibition of P-glycoprotein. This inhibition is significant as P-glycoprotein is responsible for the efflux of various drugs from cells, contributing to multidrug resistance in cancer therapy. Studies have shown that chrysosporazine B exhibits a fold increase in inhibitory potency compared to established inhibitors like verapamil, suggesting a robust mechanism that may involve direct binding to the P-glycoprotein transporter.
Chrysosporazine B exhibits several notable physical and chemical properties:
Analytical techniques such as Liquid Chromatography Mass Spectrometry (LC-MS) provide insights into its stability and degradation pathways.
Chrysosporazine B holds potential applications in several scientific fields:
Chrysosporazine B belongs to a rare class of phenylpropanoid piperazine alkaloids primarily isolated from marine-derived fungi within the genera Chrysosporium, Aspergillus, and Spiromastix. These fungi thrive in marine ecosystems and demonstrate remarkable biosynthetic capabilities for producing structurally complex secondary metabolites. Initial discovery efforts identified Chrysosporazine B from Chrysosporium sp. strains CMB-F214 and CMB-F294 isolated from Australian marine environments [1]. Subsequent research revealed biosynthetic versatility in related genera, with Aspergillus sp. CMB-F661 and Spiromastix sp. CMB-F455 also producing chrysosporazine analogues [1] [6]. The phylogenetic distribution of chrysosporazine producers across these taxonomically distinct genera suggests horizontal gene transfer of key biosynthetic genes or convergent evolutionary pathways adapted to marine ecological pressures. Aspergillus and Penicillium species dominate marine fungal biodiversity, accounting for approximately 50% of antimicrobial compound-producing strains [9], but chrysosporazines represent a structurally distinct chemotype primarily associated with Chrysosporium and related species.
Table 1: Marine Fungal Producers of Chrysosporazine Compounds
Fungal Genus | Representative Species | Isolation Source | Chrysosporazines Detected |
---|---|---|---|
Chrysosporium | CMB-F214, CMB-F294 | Mullet fish GIT | Chrysosporazines A-E, F-M, Q |
Aspergillus | CMB-F661 | Mullet fish GIT | Chrysosporazines T, U, Azachrysosporazines T1, U1 |
Spiromastix | CMB-F455 | Marine sediment | Chrysosporazine D, Brasilamide A |
The gastrointestinal ecosystems of marine fish, particularly commercially sourced Australian mullet, serve as rich ecological niches for chrysosporazine-producing fungi. Research indicates that the nutrient-rich environment within the fish GIT provides unique physiological conditions that stimulate the production of specialized metabolites with potential ecological roles in microbial competition and host adaptation. A comprehensive fungal library comprising ~500 isolates was established from the GIT of three fresh mullet fish species, with chemical profiling revealing exceptional chemical diversity [1]. This library proved remarkably productive for discovering novel natural products, with approximately 15% of isolates exhibiting production of chrysosporazines or structurally related alkaloids. The marine-derived fungi inhabiting this niche face unique environmental pressures, including osmotic stress, limited nutrient availability, and competition from diverse microbiota, potentially driving the evolution of specialized metabolic pathways like those responsible for chrysosporazine biosynthesis. These findings establish fish GITs as underexplored reservoirs of biodiverse fungi with distinctive biosynthetic capabilities [1] [5].
The isolation of Chrysosporazine B required innovative cultivation approaches to enhance fungal metabolic output and facilitate compound detection. Researchers implemented an integrated platform featuring solid-phase cultivation on optimized media including Potato Dextrose Agar (PDA) and M1 medium, which significantly improved chrysosporazine yields compared to liquid fermentation methods [1]. The miniaturized 24-well plate microbioreactor format (designated MATRIX) enabled high-throughput cultivation profiling under diverse conditions, including variations in solid and liquid media compositions, static versus shaken cultures, and supplementation with natural and unnatural biosynthetic precursors [1].
Precursor-directed biosynthesis proved particularly valuable for enhancing Chrysosporazine B production and generating novel analogues. Supplementation of Chrysosporium sp. CMB-F214 cultures with sodium nicotinate upregulated production of azachrysosporazines, while sodium picolinate and sodium isonicotinate led to neochrysosporazine production [1]. The MATRIX platform facilitated rapid optimization of culture conditions, demonstrating that chrysosporazine production varies significantly with media composition, with M1 and YES media proving most effective for Spiromastix and Chrysosporium strains, respectively. These methodologies addressed the challenge of low natural abundance of Chrysosporazine B in wild-type strains, enabling isolation of sufficient quantities for structural characterization and bioactivity testing [1] [6].
Table 2: Cultivation Methods for Enhanced Chrysosporazine Production
Method | Key Features | Yield Enhancement | Novel Analogues Generated |
---|---|---|---|
Solid-Phase PDA Cultivation | Optimized for Aspergillus sp. CMB-F661 | Chrysosporazines T/U isolated | Azachrysosporazines T1/U1 |
M1 Solid-Phase Cultivation | Optimal for Spiromastix sp. CMB-F455 | Chrysosporazine D detected | Brasilamide A |
Precursor-Directed Biosynthesis | Supplementation with sodium coumarate/ferulate | 3-5 fold increase in titers | Neochrysosporazines K-O |
MATRIX Platform | 24-well microbioreactor, multiple media types | Rapid condition optimization | Multiple azachrysosporazines |
Advanced chromatographic separation and mass spectrometric detection techniques were essential for characterizing the complex chemical profiles of chrysosporazine-producing fungi. Ultra-Performance Liquid Chromatography coupled with Diode Array Detection (UPLC-DAD) provided high-resolution separation of chrysosporazines with monitoring of UV-visible absorption profiles characteristic of the phenylpropanoid-piperazine scaffold [1]. The application of UPLC coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS) delivered superior mass accuracy (<5 ppm), high resolution (>30,000 FWHM), and MS/MS fragmentation capabilities essential for structural elucidation [1] [5].
Chrysosporazine B displays characteristic mass spectrometric signatures including a protonated molecular ion [M+H]+ at m/z 546.2387 (calculated for C32H32N3O4+) and diagnostic fragment ions at m/z 368.1621 (loss of cinnamoyl moiety) and m/z 247.0753 (diphenylpiperazine core) [1]. The chromatographic behavior of chrysosporazines presented unique challenges due to the presence of equilibrating mixtures of acetamide rotamers, observable as peak pairs in UPLC chromatograms with near-identical MS/MS spectra [1]. High-resolution mass spectrometry enabled differentiation of chrysosporazine B from structurally similar analogues through exact mass measurements and distinctive fragmentation patterns, particularly cleavages along the piperazine ring and the pendant phenylpropanoid chains. These analytical techniques provided the sensitivity and specificity required to detect chrysosporazine B within complex fungal extracts at concentrations as low as 0.1 ng/mL, facilitating its isolation and purification from challenging biological matrices [1] [10].
The dereplication challenge inherent in marine natural product discovery was addressed through implementation of Global Natural Products Social (GNPS) molecular networking. This computational approach organizes MS/MS data based on spectral similarity, creating visual networks where related molecules cluster together [1] [5] [8]. For chrysosporazine discovery, molecular networking analysis of fungal extracts was mapped against authentic standards, enabling rapid identification of known compounds and prioritization of novel nodes for further investigation [1].
In the landmark study that identified Chrysosporazine B, GNPS analysis of PDA solid-phase cultivations from known chrysosporazine-producing fungi (CMB-F214 and CMB-F294) revealed distinct molecular families (clusters) associated with various chrysosporazine subclasses [1]. Chrysosporazine B specifically clustered within Family B alongside chrysosporazines N/O and azachrysosporazines B1 and C1/C2 [1]. Significantly, the GNPS platform enabled detection of previously unknown chrysosporazine producers (Aspergillus sp. CMB-F661 and Spiromastix sp. CMB-F455) when their metabolic profiles co-clustered with established chrysosporazine molecular families [1]. The dereplication efficiency of GNPS molecular networking prevented redundant rediscovery of known metabolites and accelerated the identification of Chrysosporazine B-producing strains within complex fungal libraries containing >500 isolates [1] [5]. This approach transformed the discovery pipeline by enabling rapid visualization of chemical diversity across multiple samples simultaneously, highlighting structural relationships between chrysosporazines and guiding the targeted isolation of novel analogues based on spectral dissimilarity to known compounds [5].
Table 3: Chrysosporazine Compounds Identified Through GNPS Molecular Networking
GNPS Molecular Family | Constituent Compounds | Structural Features | Producer Organisms |
---|---|---|---|
Family A | Chrysosporazines C-J, L; Azachrysosporazines C1/C2, D1; Hancockiamide C | Varied N-acyl substitutions | CMB-F214, CMB-F455 |
Family B | Chrysosporazine B, N/O; Azachrysosporazines B1, C1/C2 | Characteristic cinnamoyl modifications | CMB-F214, CMB-F294 |
Family C | Chrysosporazine A; Azachrysosporazines A1, A2 | Minimal oxygenation patterns | CMB-F214 |
Family D | Chrysosporazine M | Unique chlorination | CMB-F294 |
Family E | Spirochrysosporazine A | Complex spirocyclic architecture | CMB-F214 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4